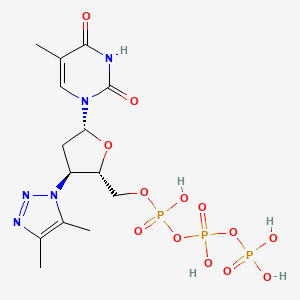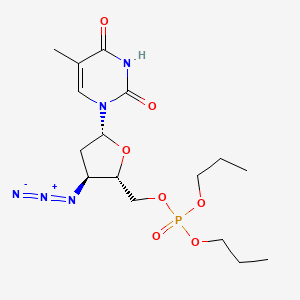
5'-Thymidylic acid, 3'-azido-3'-deoxy-, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester is a synthetic nucleoside analog This compound is structurally related to thymidine, a nucleoside component of DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (Trityl) to prevent unwanted reactions.
Azidation at the 3’ position: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable catalyst.
Deprotection and esterification: The protecting group at the 5’ position is removed, and the resulting hydroxyl group is esterified with propyl groups using reagents like propyl bromide (C₃H₇Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The azido group at the 3’ position can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester groups at the 5’ position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Sodium azide (NaN₃): Used for azidation reactions.
Propyl bromide (C₃H₇Br): Used for esterification.
Hydrogen gas (H₂) and palladium catalyst (Pd/C): Used for reduction of the azido group.
Acids or bases: Used for hydrolysis of ester groups.
Major Products
Amino derivatives: Formed from the reduction of the azido group.
Carboxylic acids: Formed from the hydrolysis of ester groups.
Applications De Recherche Scientifique
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as a probe in nucleic acid research due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties, as nucleoside analogs can interfere with DNA synthesis in rapidly dividing cells.
Industry: Potential use in the development of novel pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, leading to termination of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies, as it can inhibit the replication of viral and cancerous cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural modifications.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, monophenyl ester: A related compound with a different ester group at the 5’ position.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, mono[2-ethoxy-3-(hexadecyloxy)propyl] ester: Another analog with a different ester group.
Uniqueness
The uniqueness of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester lies in its specific esterification with dipropyl groups, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
130753-04-7 |
|---|---|
Formule moléculaire |
C16H26N5O7P |
Poids moléculaire |
431.38 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C16H26N5O7P/c1-4-6-25-29(24,26-7-5-2)27-10-13-12(19-20-17)8-14(28-13)21-9-11(3)15(22)18-16(21)23/h9,12-14H,4-8,10H2,1-3H3,(H,18,22,23)/t12-,13+,14+/m0/s1 |
Clé InChI |
DGDLYXYFBAJJJY-BFHYXJOUSA-N |
SMILES isomérique |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



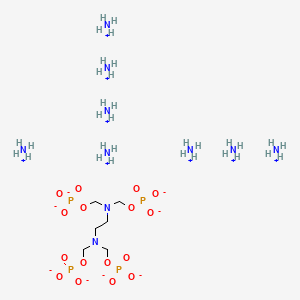

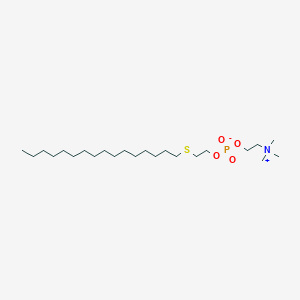
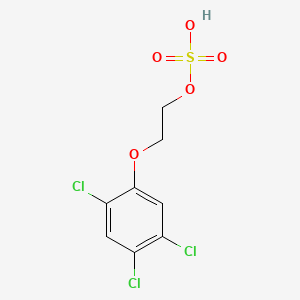
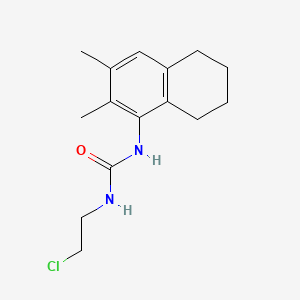

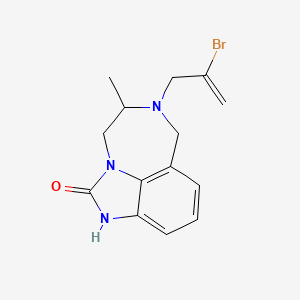
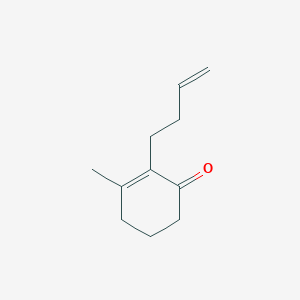
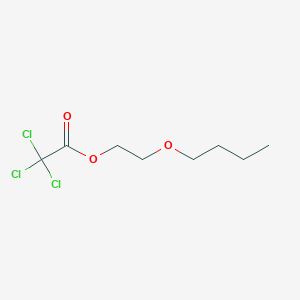
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)

